1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a chloro, methyl, and fluoro substituent on an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-chloro-4-methylphenylamine with a fluorinating agent under controlled conditions. One common method includes the use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Chloro-4-methylphenyl)ethanone
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-2-methylphenol
Comparison: 1-(2-Chloro-4-methylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated analogs. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
GIOYRAOBLYFYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CF)N)Cl |
Origin of Product |
United States |
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